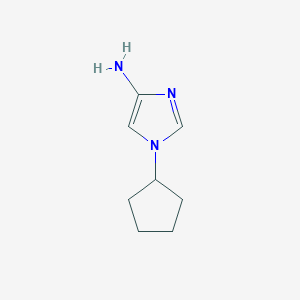

1-cyclopentyl-1H-imidazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopentyl-1H-imidazol-4-amine is a heterocyclic compound featuring an imidazole ring substituted with a cyclopentyl group and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentylamine with glyoxal and ammonium acetate under reflux conditions to form the imidazole ring . Another approach includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-imidazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amine group under basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: N-substituted imidazole derivatives.

Scientific Research Applications

1-Cyclopentyl-1H-imidazol-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: The compound is used in the development of functional materials and catalysts.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclopentyl-1H-indazole-4-carboxylic acid: This compound shares the cyclopentyl group but has an indazole ring instead of an imidazole ring.

6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This derivative includes a bromine atom and has shown anticancer and antiangiogenic activities.

Uniqueness: 1-Cyclopentyl-1H-imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Cyclopentyl-1H-imidazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by its imidazole ring structure, which is known for its diverse biological activities. The presence of the cyclopentyl group may influence the compound's interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects. The precise mechanism of action remains an area of active research.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The following table summarizes key findings from recent studies:

Case Study 1: Antitumor Efficacy in Mice

A study investigating the antitumor effects of this compound in a xenograft model demonstrated significant tumor reduction. MDA-MB-231 cells were implanted in nude mice, and treatment with the compound resulted in a marked decrease in tumor size compared to controls.

Case Study 2: Mechanistic Insights

In another study, molecular docking simulations suggested that this compound binds effectively to specific targets involved in cancer progression, such as NEDD4 ligases. This binding could inhibit their activity, leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-cyclopentylimidazol-4-amine |

InChI |

InChI=1S/C8H13N3/c9-8-5-11(6-10-8)7-3-1-2-4-7/h5-7H,1-4,9H2 |

InChI Key |

FJONWHAXXMOELO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(N=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.